N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
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Overview
Description
N’-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry . The compound has a molecular formula of C11H10N4OS and a molecular weight of 246.29 g/mol .
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor effects .
Result of Action
Thiazole derivatives have been known to exhibit a variety of effects at the molecular and cellular level, often leading to changes in cellular function .
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with various enzymes and proteins, potentially influencing biochemical reactions . For instance, similar compounds have shown activity against the HER-2 overexpressed breast cancer cell line SKBr-3 .
Cellular Effects
Related compounds have demonstrated the ability to inhibit cellular proliferation via DNA degradation . This suggests that N’-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N’-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
N’-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study the formation of stable complexes with transition metal ions . In biology and medicine, Schiff base hydrazones, including N’-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide, have been reported to act as enzyme inhibitors and have pharmacological applications . In industry, these compounds are used in the synthesis of various bio-active compounds .
Comparison with Similar Compounds
Similar compounds to N’-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide include other Schiff base hydrazones such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share similar structural features and chemical properties but differ in their specific substituents, which can affect their stability and reactivity.
Properties
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-8-3-2-4-9(5-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXOHEUWKLHJRR-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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